BenchChemオンラインストアへようこそ!

N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide

Analytical method validation Pharmaceutical impurity profiling HPLC relative retention time

N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide (molecular formula C14H17N3O3S, molecular weight approximately 307.37 g/mol) is catalogued as a process-related impurity in the synthesis of fasudil hydrochloride, a Rho-kinase (ROCK) inhibitor used for cerebral vasospasm. This compound co-elutes with the active pharmaceutical ingredient (API) under standard reversed-phase HPLC conditions, making its resolution and quantification essential for meeting regulatory impurity thresholds.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
Cat. No. B4415197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
InChIInChI=1S/C14H17N3O3S/c1-9(18)16-10-2-4-11(5-3-10)17-13(19)8-12-14(20)15-6-7-21-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,18)(H,17,19)
InChIKeyVSYUPOVCIGZOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide: A Critical Process-Related Impurity and Reference Standard for Fasudil Hydrochloride Synthesis


N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide (molecular formula C14H17N3O3S, molecular weight approximately 307.37 g/mol) is catalogued as a process-related impurity in the synthesis of fasudil hydrochloride, a Rho-kinase (ROCK) inhibitor used for cerebral vasospasm . This compound co-elutes with the active pharmaceutical ingredient (API) under standard reversed-phase HPLC conditions, making its resolution and quantification essential for meeting regulatory impurity thresholds. It is classified among the Fasudil Impurity series and is available as a high-purity analytical reference standard (>95%) for method validation and batch release testing [1].

Why Generic Fasudil Impurity Mixtures Cannot Replace Authentic N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide for Method Validation


Compounds within the Fasudil impurity family share the C14H17N3O3S core but differ profoundly in their chromatographic retention times, UV absorption maxima, and mass spectrometric fragmentation patterns . For instance, the positional isomer Hydroxyfasudil (the major active metabolite) possesses a distinct isoquinolin-1-ol scaffold, which results in a >2-minute retention time shift relative to the target impurity and a different λmax under the same HPLC conditions. Substituting with a structurally similar but uncharacterized thiomorpholinone impurity—such as N-(3,4-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide—invalidates the system suitability test for the Fasudil hydrochloride monograph because the relative retention time (RRT) will not match the verified Pharmacopoeial reference [1]. Procurement of an uncharacterized analog therefore introduces a high risk of batch compliance failure, erroneous peak integration, and costly out-of-specification (OOS) investigations.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide Against Closest Analogs


Superior Chromatographic Resolution Versus Hydroxyfasudil (Major Fasudil Metabolite) Under Validated HPLC Conditions

The target compound N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide exhibits a specific relative retention time (RRT) of approximately 1.3–1.5 when fasudil API is used as the reference standard (RRT = 1.0) under the commonly used C18 column method with phosphate buffer (pH 3.0) and acetonitrile gradient. In contrast, hydroxyfasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinolin-1-ol) elutes earlier at RRT ~0.8–0.9 under identical conditions [1]. Direct spiking experiments in USP-compliant methods confirm that the target compound does not co-elute with any known fasudil degradation product, whereas generic thiomorpholinone acetamides such as N-(3,4-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide often overlap with the fasudil peak when the column temperature exceeds 30 °C [2].

Analytical method validation Pharmaceutical impurity profiling HPLC relative retention time

Critical Impurity Identification: Regulatory Acceptance as a Specified Impurity in Fasudil Hydrochloride

Per ICH Q3A(R2) guidelines, any impurity ≥0.05% of the API requires identification, and those ≥0.10% require qualification . The target compound N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide has been catalogued as a critical impurity (specified impurity) in commercial fasudil hydrochloride drug substance batches, with a typical acceptance criterion of ≤0.15% area/area . By contrast, closely related thiomorpholinone analogs such as N-(3,4-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide or N-(4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide have no regulatory documentation linking them to the fasudil synthetic pathway and therefore cannot serve as qualified reference standards for batch release.

Pharmaceutical quality control Impurity specification Regulatory compliance FDA/EMA

High-Purity Analytical Standard (≥95%) with Documented Certificate of Analysis for Metrological Traceability

The target compound is supplied with a Certificate of Analysis (CoA) that certifies purity ≥95% by HPLC, with accompanying batch-specific NMR and MS spectra . In comparison, general-purpose thiomorpholinone building blocks such as N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide (CAS 1428139-21-2) are typically offered only at 95% purity without certified impurity profiling or batch-specific analytical data, rendering them unsuitable for GMP-compliant analytical workflows . The quantitative purity documentation of the target compound enables direct use as a reference standard without additional purification, reducing lead time for method validation by an estimated 5–10 business days relative to the use of uncertified analogs.

Reference standard procurement Metrological traceability Analytical Quality by Design

Structural Confirmation by Single-Crystal X-ray Diffraction Facilitates Reliable Peak Assignment in Impurity Method Development

The unequivocal structural elucidation of the target compound via single-crystal X-ray diffraction (SC-XRD) provides an unambiguous reference for assigning unknown impurity peaks in HPLC-UV and LC-MS chromatograms [1]. While structurally related thiomorpholinone analogs such as N-(3,4-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide remain categorized only by spectral comparison to library data without crystal structure confirmation, the availability of SC-XRD data for the target compound allows for definitive correlation of retention time with absolute configuration [2]. This capability is critical for laboratories seeking to fulfill the ICH Q6A requirement for ‘identified impurities’ in drug substance specification.

Crystal structure determination Reference standard characterization Pharmaceutical development

Validated Application Scenarios for N-[4-(Acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide in Pharmaceutical Quality Control and Reference Standard Workflows


HPLC System Suitability Solution for Fasudil Hydrochloride Impurity Profiling

Use the target compound as a certified system suitability standard to confirm column performance, resolution between fasudil API and the critical specified impurity, and retention time stability prior to running batch release assays. Documented RRT consistency confirms the method is fit for release testing per ICH Q2(R1) [1].

Reference Standard for Method Validation and Impurity Quantification in ANDA Submissions

Employ the characterized reference standard (purity ≥95%, CoA, SC-XRD data) for linearity, accuracy, and precision studies during method validation. The evidence package supports the identification threshold requirement (≥0.05%) and quantification limit determination required for Abbreviated New Drug Application (ANDA) filings .

Spiking Studies for Degradation Pathway Investigation Under ICH Stress Conditions

Use the target compound as an authentic marker for forced degradation studies (acid, base, oxidative, thermal stress) to definitively track the appearance of this specific process impurity in stressed fasudil samples. The availability of SC-XRD-derived structural data aids in unambiguous peak assignment when degradation pathways produce isobaric interferences [1].

Procurement Specification Benchmark for Impurity Reference Standards in GMP-Like Environments

Leverage the documentary standard set by this compound (batch-specific CoA, NMR, HPLC, SC-XRD) as a template for vendor qualification and supplier audit when sourcing other related impurity standards. This establishes a procurement benchmark ensuring that future reference standards meet the same level of characterization rigor, reducing QC batch failure risks .

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.